

validation of trifluoromethylated indene derivatives as anticancer agents

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)-1H-indene

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Trifluoromethylated Indene Derivatives: A New Frontier in Cancer Therapy

A comparative analysis of novel trifluoromethylated indene derivatives reveals their potential as potent anticancer agents, demonstrating significant cytotoxic activity against various cancer cell lines. These compounds primarily act as microtubule-destabilizing agents, inducing cell cycle arrest and apoptosis, a mechanism comparable to established anticancer drugs such as Vinca alkaloids and Combretastatin A-4.

Introduction

The quest for more effective and less toxic cancer therapies has led researchers to explore novel chemical scaffolds. Among these, indene derivatives have emerged as a promising class of compounds. The incorporation of a trifluoromethyl group (-CF₃) can significantly enhance a molecule's metabolic stability, cell permeability, and binding affinity to target proteins. This guide provides a comparative validation of trifluoromethylated indene derivatives as anticancer agents, presenting their performance against other alternatives, supported by experimental data.

Performance Comparison

Trifluoromethylated indene derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines. Their efficacy, as measured by the half-maximal

inhibitory concentration (IC50), is comparable and in some cases superior to standard-of-care chemotherapeutic agents that target the microtubule network.

One notable group of related compounds are α -trifluoromethyl chalcones, which share a similar structural motif. The novel α -trifluoromethyl chalcone, YS71, has shown significant antitumor effects against prostate cancer cells, including those resistant to taxanes.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Another class of compounds, dihydro-1H-indene derivatives, have been identified as potent tubulin polymerization inhibitors, with some derivatives exhibiting IC50 values in the nanomolar range.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Below is a table summarizing the IC50 values of a representative trifluoromethylated indene derivative (dihydro-1H-indene derivative 12d) and a related α -trifluoromethyl chalcone (YS71) against various cancer cell lines, compared with the standard anticancer drugs Paclitaxel and Combretastatin A-4.

Compound/Drug	Cancer Cell Line	IC50 (μM)	Reference
Dihydro-1H-indene derivative 12d	K562 (Leukemia)	0.028	[9]
A549 (Lung)	0.035	[9]	
HCT116 (Colon)	0.087	[9]	
MDA-MB-231 (Breast)	0.046	[9]	
α-Trifluoromethyl chalcone YS71	LNCaP (Prostate)	0.59-0.7	[1]
PC-3 (Prostate)	0.35	[1]	
DU145 (Prostate)	0.18	[1]	
PC-3-TxR (Taxane-Resistant Prostate)	0.35	[1]	
DU145-TxR (Taxane-Resistant Prostate)	0.18	[1]	
Paclitaxel	Various Human Tumor Cell Lines	0.0025 - 0.0075	[10]
SK-BR-3 (Breast)	~0.003	[11]	
MDA-MB-231 (Breast)	~0.001	[11]	
Combretastatin A-4	HT-29 (Colon)	0.0028	[12]
MCF-7 (Breast)	0.0022	[12]	
A549 (Lung)	0.0024	[12]	

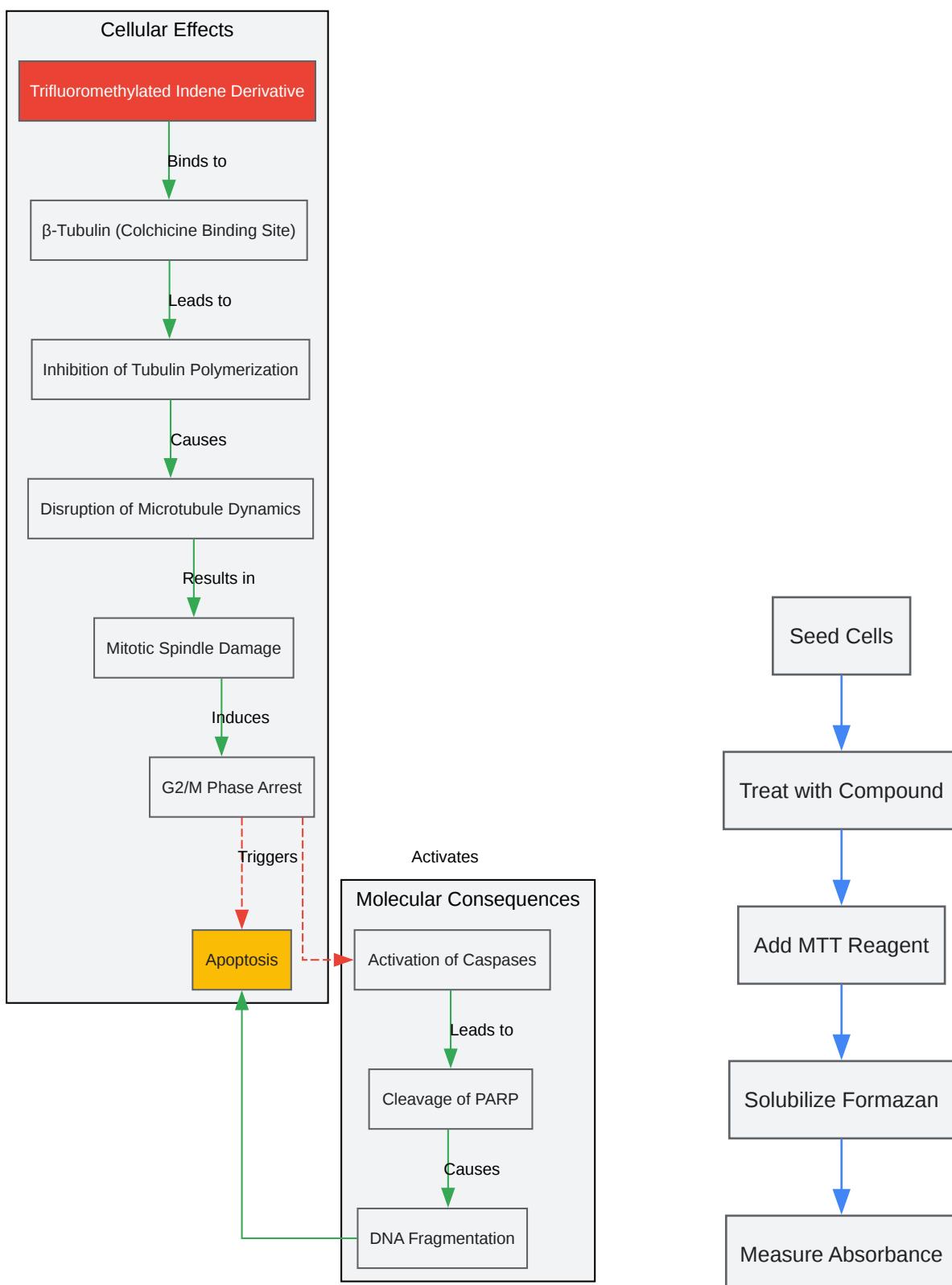
Disclaimer: The IC50 values for Paclitaxel and Combretastatin A-4 are sourced from different studies and are provided for general comparison. Direct comparative studies under identical experimental conditions may yield different results.

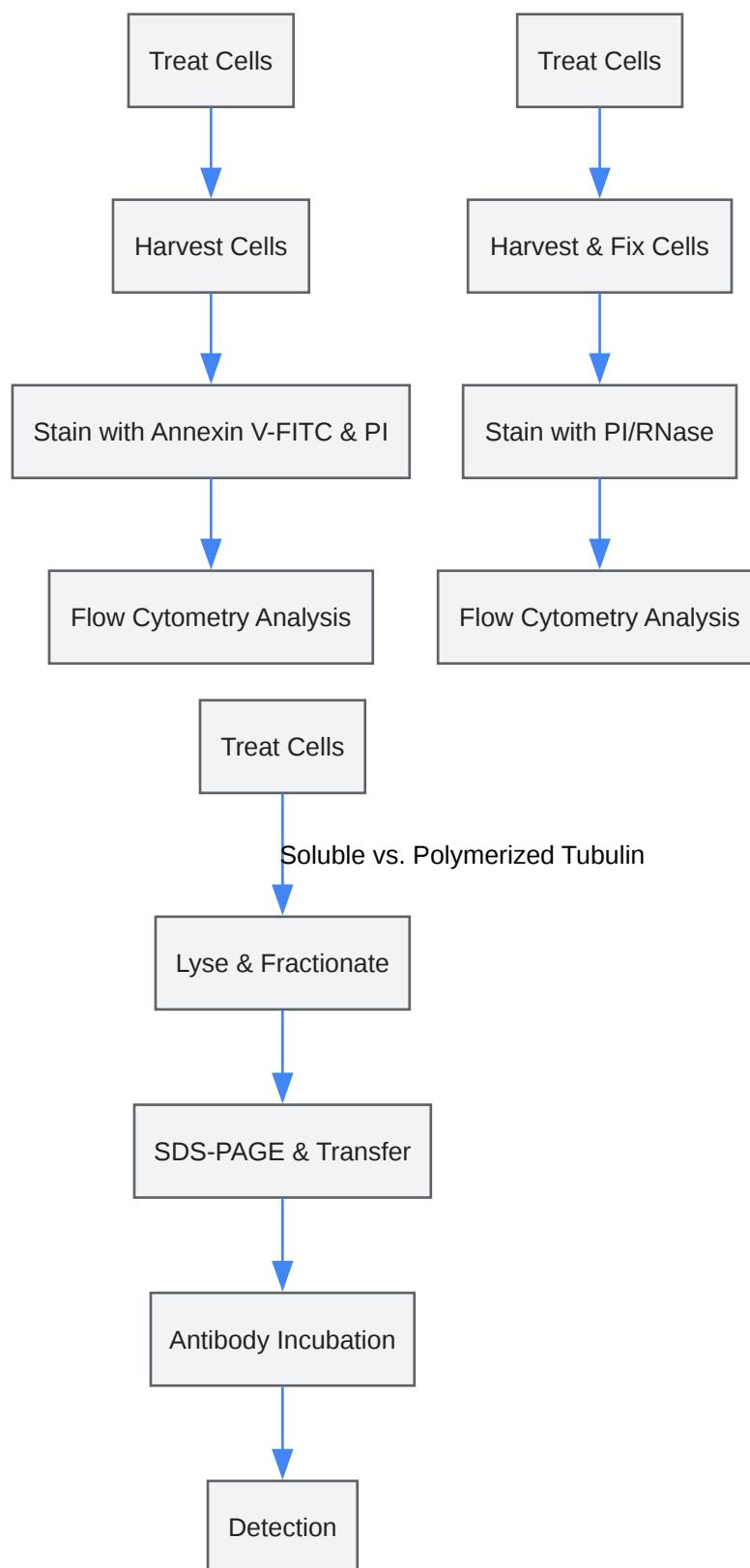
Mechanism of Action: Targeting Microtubules

Trifluoromethylated indene derivatives exert their anticancer effects primarily by disrupting the dynamics of microtubules. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. These derivatives bind to the colchicine-binding site on β -tubulin, inhibiting tubulin polymerization.^[9] This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death).

This mechanism is distinct from that of the taxanes (e.g., Paclitaxel), which stabilize microtubules, but shares similarities with Vinca alkaloids (e.g., Vincristine) and Combretastatin A-4, which also inhibit tubulin polymerization.

Below is a diagram illustrating the proposed signaling pathway for trifluoromethylated indene derivatives leading to apoptosis.



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